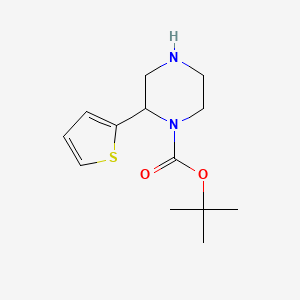

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE

Description

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position and a thiophene substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in the development of CNS-targeting agents, kinase inhibitors, and antimicrobial compounds. The thiophene moiety introduces sulfur-containing aromaticity, which can influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBLYEPFGUKMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a tert-butyl protecting group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base such as triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butyl protecting group, yielding the free piperazine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Free piperazine derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry: TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify the activity of certain enzymes makes it useful in the development of new agricultural chemicals .

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Insights

- Chlorothiazole in introduces halogen bonding capabilities, which are absent in the thiophene analog.

Steric Considerations :

Chirality :

Research and Crystallographic Tools

These programs enable refinement and visualization of piperazine derivatives, aiding in understanding conformational preferences and intermolecular interactions.

Biological Activity

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE (CAS Number: 886771-44-4) is an organic compound notable for its structural features, including a piperazine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2S, with a molecular weight of approximately 252.38 g/mol. The compound's structure includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Thiophene Ring : A five-membered aromatic ring with one sulfur atom.

These structural features contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Reaction of Thiophene-2-Carboxylic Acid : This acid reacts with piperazine in the presence of a tert-butyl protecting group.

- Solvent and Base : Common solvents include acetonitrile or dichloromethane, with triethylamine often used as a base to facilitate the reaction.

- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures until completion.

Pharmacological Applications

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and infectious disease treatment:

- Cancer Research :

- Antimicrobial Activity :

- Neuropharmacology :

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- A study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated that derivatives of piperazine, including this compound, showed significant inhibition of programmed cell death protein 1 (PD-1), which is crucial for immune response modulation in cancer therapy .

- Another investigation focused on the compound's interaction with bacterial enzymes, revealing that it could inhibit key metabolic pathways in pathogenic bacteria, thus validating its potential as an antibacterial agent .

Comparative Analysis

When compared to similar compounds such as TERT-BUTYL 4-(BENZO[B]THIOPHEN-4-YL)PIPERAZINE-1-CARBOXYLATE, this compound exhibits distinct biological activity profiles due to the position of the thiophene ring on the piperazine scaffold. This positional difference can significantly influence its reactivity and affinity for biological targets.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H20N2O2S | Anticancer, Antibacterial |

| TERT-BUTYL 4-(BENZO[B]THIOPHEN-4-YL)PIPERAZINE-1-CARBOXYLATE | C17H22N2O2S | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE?

- Methodology :

- Step 1 : Utilize nucleophilic substitution or coupling reactions between a piperazine derivative and thiophene-containing reagents. For example, tert-butyl piperazine-1-carboxylate intermediates can react with 2-thienylboronic acids under Suzuki-Miyaura conditions (e.g., Pd catalysis, inert atmosphere) .

- Step 2 : Optimize temperature (e.g., 40–80°C) and solvent systems (e.g., DMF or THF) to enhance yield .

- Step 3 : Purify via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the product .

Q. How can the purity and structural integrity of the compound be validated?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry using - and -NMR to verify thiophene-piperazine connectivity .

- Mass Spectrometry : Validate molecular weight via high-resolution mass spectrometry (HRMS) with an exact mass of 277.1842 (calculated for ) .

- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Q. What spectroscopic and chromatographic methods are critical for characterizing intermediates?

- Methodology :

- FT-IR : Identify carbonyl stretches (~1700 cm) from the tert-butyloxycarbonyl (Boc) group .

- TLC Monitoring : Track reaction progress using silica TLC plates (visualization under UV or iodine staining) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

- Methodology :

- Software Tools :

- SHELXL : Refine anisotropic displacement parameters and validate bond lengths/angles against the Cambridge Structural Database (CSD) .

- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to identify packing anomalies .

- Data Validation : Cross-check residual density maps in WinGX to address unresolved electron density regions (e.g., solvent molecules or disorder) .

Q. What strategies are effective for analyzing stereochemical outcomes and isomer formation?

- Methodology :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to assess synthetic stereoselectivity .

- X-ray Diffraction : Resolve absolute configuration by collecting low-temperature (<100 K) datasets and refining with ORTEP for ellipsoid visualization .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., Gaussian 09) to identify isomer dominance .

Q. How can computational tools predict biological interactions or crystal packing behavior?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., receptors or enzymes) based on the compound’s electron-deficient thiophene moiety .

- Packing Analysis : Employ Mercury’s Materials Module to simulate crystal packing patterns and compare with analogous piperazine derivatives in the CSD .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data between synthetic batches?

- Methodology :

- Systematic Reproducibility Checks :

- Verify reaction stoichiometry and catalyst activity (e.g., Pd content in cross-coupling reactions via ICP-MS) .

- Re-examine solvent purity (e.g., anhydrous DMF) and moisture-sensitive intermediates using Karl Fischer titration .

- Advanced NMR Techniques : Employ - COSY and -HSQC to resolve overlapping signals in impure samples .

Q. What are the implications of unexpected byproducts in scaled-up syntheses?

- Methodology :

- LC-MS Profiling : Identify byproducts (e.g., de-Boc derivatives or dimerization products) and optimize quenching conditions (e.g., acidic/basic workup) to suppress side reactions .

- Reaction Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate stability and adjust heating/cooling rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.